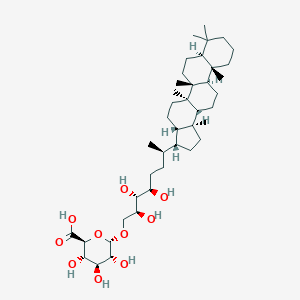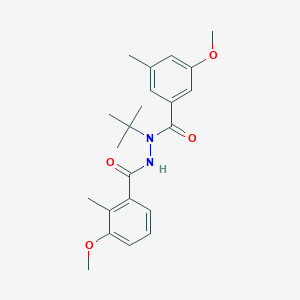
N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide, also known as MitoQ, is a unique mitochondria-targeted antioxidant that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. MitoQ is a derivative of coenzyme Q10 (CoQ10) and is designed to selectively accumulate in the mitochondria, which are the powerhouses of the cell.
作用機序
N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide exerts its therapeutic effects by targeting the mitochondria and scavenging ROS, which are generated as a byproduct of mitochondrial respiration. ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cellular dysfunction and death. N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide can also modulate mitochondrial function by improving mitochondrial respiration, reducing mitochondrial membrane potential, and inhibiting mitochondrial permeability transition pore opening.
生化学的および生理学的効果
N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to have a wide range of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, modulating cellular signaling pathways, and regulating gene expression. N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide can also improve vascular function, reduce inflammation, and enhance immune function.
実験室実験の利点と制限
N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has several advantages for lab experiments, including its high selectivity for the mitochondria, its ability to scavenge ROS, and its lipophilic nature, which allows it to penetrate cell membranes. However, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has some limitations, including its potential toxicity at high doses, its limited stability in aqueous solutions, and its variable efficacy depending on the disease model and experimental conditions.
将来の方向性
There are several future directions for N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide research, including exploring its potential therapeutic applications in other diseases, optimizing its pharmacokinetics and pharmacodynamics, developing new formulations for improved stability and bioavailability, and investigating its potential synergistic effects with other drugs or therapies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide's therapeutic effects and to identify biomarkers for patient selection and monitoring.
合成法
N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide is synthesized by reacting CoQ10 with a triphenylphosphonium (TPP) cation, which is a lipophilic molecule that can penetrate the mitochondrial membrane. The reaction results in the formation of N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide, which is a redox-active compound that can scavenge reactive oxygen species (ROS) in the mitochondria.
科学的研究の応用
N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative diseases, metabolic disorders, and cancer. In cardiovascular diseases, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to improve endothelial function, reduce oxidative stress, and attenuate myocardial ischemia-reperfusion injury. In neurodegenerative diseases, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to protect against neuronal damage, reduce inflammation, and improve cognitive function. In metabolic disorders, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to improve insulin sensitivity, reduce oxidative stress, and prevent hepatic steatosis. In cancer, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to induce apoptosis, inhibit tumor growth, and enhance chemotherapy efficacy.
特性
IUPAC Name |
N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-14-11-16(13-17(12-14)27-6)21(26)24(22(3,4)5)23-20(25)18-9-8-10-19(28-7)15(18)2/h8-13H,1-7H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPVUELTFFXJAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

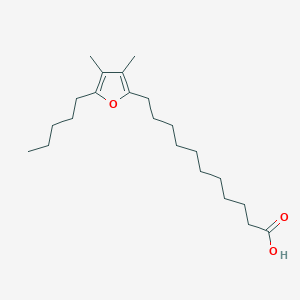
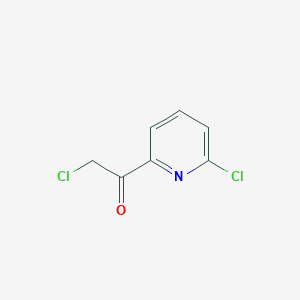
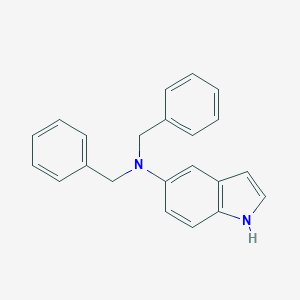
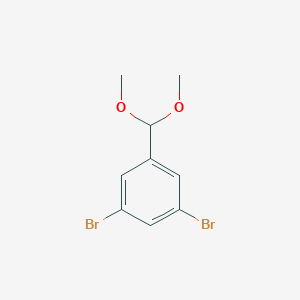
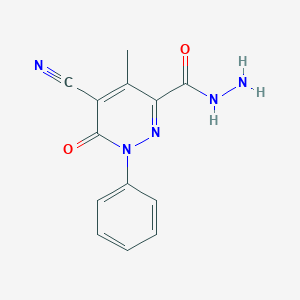
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
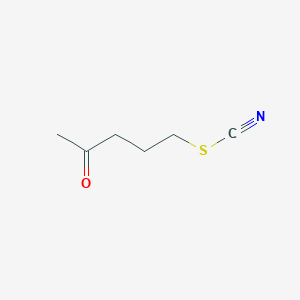
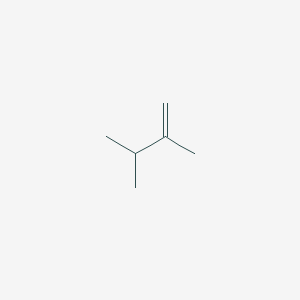
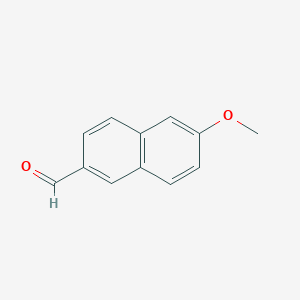
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
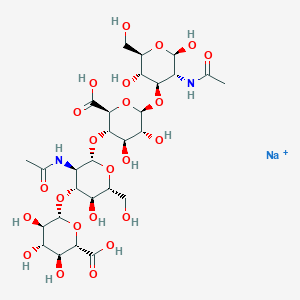
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
